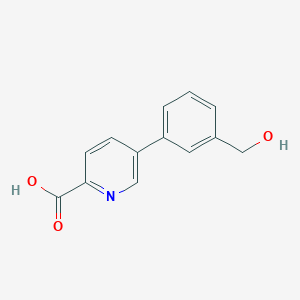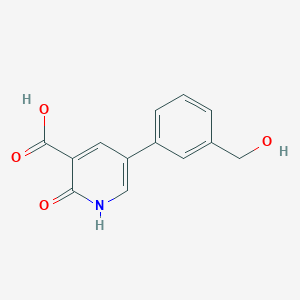
2-Hydroxy-5-(3-hydroxymethylphenyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-(3-hydroxymethylphenyl)nicotinic acid is a chemical compound with a molecular formula of C13H11NO3 It is a derivative of nicotinic acid and features a hydroxymethyl group attached to the phenyl ring
Méthodes De Préparation
The synthesis of 2-Hydroxy-5-(3-hydroxymethylphenyl)nicotinic acid typically involves the reaction of 3-hydroxymethylbenzaldehyde with 2-hydroxy-5-nitrobenzoic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a reducing agent like hydrogen gas. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Analyse Des Réactions Chimiques
2-Hydroxy-5-(3-hydroxymethylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common reagents and conditions used in these reactions include palladium on carbon, hydrogen gas, potassium permanganate, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-Hydroxy-5-(3-hydroxymethylphenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-(3-hydroxymethylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups in the compound can form hydrogen bonds with target proteins, affecting their function. Additionally, the compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
2-Hydroxy-5-(3-hydroxymethylphenyl)nicotinic acid can be compared with other similar compounds, such as:
2-Hydroxy-5-(3-methylphenyl)nicotinic acid: This compound has a methyl group instead of a hydroxymethyl group, which affects its chemical properties and reactivity.
2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid: The presence of a methoxy group instead of a hydroxymethyl group alters its solubility and potential biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
5-[3-(hydroxymethyl)phenyl]-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-7-8-2-1-3-9(4-8)10-5-11(13(17)18)12(16)14-6-10/h1-6,15H,7H2,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXCGWFPZYBDEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687107 |
Source


|
| Record name | 5-[3-(Hydroxymethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261930-07-7 |
Source


|
| Record name | 5-[3-(Hydroxymethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






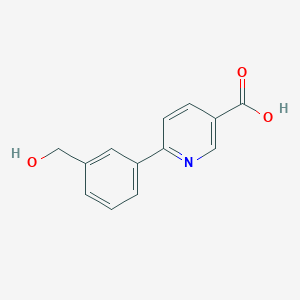
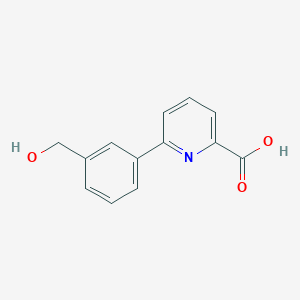

![2-Amino-5-[3-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid](/img/structure/B6387072.png)
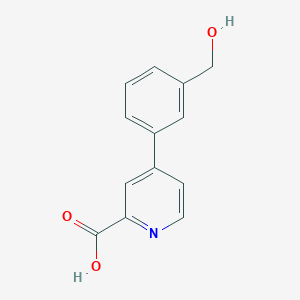

![2-Amino-5-[3-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B6387100.png)
